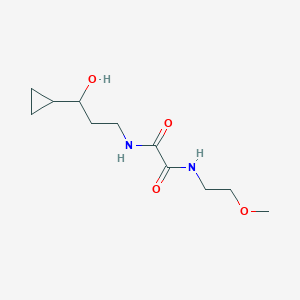

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide

Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- R1 Group: 3-cyclopropyl-3-hydroxypropyl, featuring a cyclopropane ring fused to a hydroxypropyl chain.

- R2 Group: 2-methoxyethyl, a short alkyl chain with a terminal methoxy group, enhancing hydrophilicity.

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-17-7-6-13-11(16)10(15)12-5-4-9(14)8-2-3-8/h8-9,14H,2-7H2,1H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBZTKUDEIVCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCC(C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:

-

Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of a cyclopropyl-containing intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

-

Hydroxypropyl Chain Introduction: : The cyclopropyl intermediate is then reacted with a suitable hydroxypropylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxypropyl chain.

-

Oxalamide Formation: : The final step involves the coupling of the hydroxypropyl intermediate with an oxalamide precursor. This can be achieved through a condensation reaction using reagents like oxalyl chloride and a suitable amine, such as 2-methoxyethylamine, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

-

Oxidation: : The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or borane.

-

Substitution: : The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research, including:

-

Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.

-

Biological Studies: : The compound is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.

-

Chemical Biology: : Researchers use this compound to probe the mechanisms of action of related molecules and to develop new chemical probes for studying biological systems.

-

Industrial Applications:

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, allowing it to fit into binding sites with high specificity. The hydroxypropyl and methoxyethyl groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights substituent variations and their implications:

Key Observations :

- Hydrophilicity : The target compound’s 2-methoxyethyl and hydroxypropyl groups likely improve aqueous solubility compared to adamantyl or benzyloxy analogs.

- Receptor Binding : Pyridyl or aromatic substituents (e.g., S336) enhance interaction with taste receptors like hTAS1R1/hTAS1R3, suggesting the target compound may also act on similar pathways if functional groups align .

- Metabolic Stability: Methoxy and methyl groups (e.g., No. 1770) slow oxidative metabolism, whereas hydroxyl groups (as in the target compound) may accelerate conjugation reactions .

Metabolic and Toxicological Profiles

Metabolic Pathways

Oxalamides generally undergo:

Hydrolysis : Cleavage of the oxalamide bond into carboxylic acid derivatives.

Oxidation : Of alkyl chains or aromatic rings (e.g., hydroxylation of cyclopropane or methoxy groups).

Conjugation : Glucuronidation of hydroxyl groups (relevant to the target compound’s 3-hydroxypropyl substituent) .

Comparative Metabolism :

- S336 and No. 1770 exhibit slower oxidation due to methoxy groups, while the target compound’s hydroxy group may favor rapid glucuronidation and excretion .

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H19N3O3, with a molecular weight of approximately 239.30 g/mol. The compound features an oxalamide backbone, which is significant for its biological activity, as oxalamides are known to exhibit diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The oxalamide group allows the compound to act as a competitive inhibitor in various enzymatic reactions. The hydroxy and methoxy groups enhance its binding affinity, influencing several biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may interact with receptors that are critical in signaling pathways, influencing cellular responses to external stimuli.

In Vitro Studies

Several studies have focused on the in vitro effects of this compound on various cell lines:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| HeLa | 10 | 50% inhibition of cell growth | |

| MCF-7 | 5 | Induction of apoptosis | |

| A549 | 20 | Decreased migration |

These studies suggest that the compound possesses significant anti-proliferative and pro-apoptotic properties.

In Vivo Studies

In vivo studies conducted on murine models have demonstrated the following effects:

- Tumor Growth Inhibition : Administration of the compound at a dosage of 25 mg/kg resulted in a significant reduction in tumor size compared to control groups.

- Toxicity Assessment : No acute toxicity was observed at doses up to 50 mg/kg, indicating a favorable safety profile for further development.

Case Studies

- Case Study on Cancer Treatment :

-

Neuroprotective Effects :

- Research conducted at a university laboratory investigated the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings revealed that it significantly reduced cell death in neuronal cultures exposed to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.